![molecular formula C19H16BrN5O3S B4340158 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B4340158.png)
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The bromo substitution is introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The benzamide moiety is then attached through a coupling reaction, often using a reagent like thionyl chloride to activate the carboxylic acid group, followed by reaction with the amine
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions like reflux or in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating diseases caused by protozoan parasites.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind to the active site of DHFR, thereby blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYL-5-NITROPHENYL)THIOUREA stands out due to its unique combination of a pyrazole ring with a bromo substitution and a benzamide moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3S/c1-12-2-7-16(25(27)28)8-17(12)22-19(29)23-18(26)14-5-3-13(4-6-14)10-24-11-15(20)9-21-24/h2-9,11H,10H2,1H3,(H2,22,23,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOLBQGCMCWPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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